Methyl-(1-propyl-1,2,3

Description

Overview of β-Carboline Alkaloids in Organic Chemistry and Natural Products Research

β-Carboline alkaloids represent a significant and diverse family of heterocyclic compounds containing an indole (B1671886) nucleus. bohrium.comnih.gov These naturally occurring and synthetic molecules are widely distributed in nature, having been isolated from a variety of sources including plants, marine creatures, insects, and even mammalian tissues and body fluids. nih.gov In the realm of organic chemistry and natural products research, β-carboline alkaloids are of profound interest due to their wide spectrum of biological activities. nih.govnih.gov Their pharmacological potential has made them attractive candidates for investigation as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, and antiparasitic agents. nih.govnih.gov

The core structure of these compounds is a tricyclic pyrido[3,4-b]indole ring system. nih.gov They are classified based on the degree of saturation of the C-ring into fully aromatic β-carbolines, partially saturated 3,4-dihydro-β-carbolines, and fully saturated 1,2,3,4-tetrahydro-β-carbolines (THβCs). nih.govnih.gov The versatility of the β-carboline scaffold allows for a wide range of synthetic modifications, making it a privileged structure in medicinal chemistry for the development of new therapeutic agents. bohrium.comiiarjournals.org

Significance of Tetrahydro-β-Carboline Scaffolds in Synthetic and Structural Research

The 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold is a crucial structural motif found in numerous natural products and pharmacologically active compounds. nih.govresearchgate.net Also known as tryptolines, these structures are pivotal in drug discovery and are frequently employed as key intermediates in the synthesis of more complex bioactive molecules. researchgate.net The THβC framework is present in a variety of alkaloids, including the well-known yohimbine (B192690) and reserpine, which have established therapeutic applications. nih.gov

The synthesis of the THβC core is most classically achieved through the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) or tryptophan derivative with an aldehyde or ketone. bohrium.comrsc.org This reaction's ability to generate stereocenters, particularly at the C1 position, has been a subject of extensive research, leading to the development of various diastereoselective and enantioselective synthetic strategies. nih.govresearchgate.net The stereochemistry at C1 is a defining feature in many natural THβCs and is often crucial for their biological activity. nih.gov The structural rigidity and chemical functionality of the THβC scaffold make it an excellent platform for the rational design and synthesis of new compounds with diverse pharmacological profiles, including anticancer and cancer-chemopreventive agents. iiarjournals.org

Research Focus on Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate

A specific compound within this class that has been subject to detailed synthetic and structural investigation is cis-(9S,10S)-Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate. nih.govresearchgate.net This particular stereoisomer was synthesized through the condensation of (S)-tryptophan methyl ester hydrochloride with butyraldehyde (B50154) in a methanol (B129727)/water solution, followed by reflux. nih.govresearchgate.net

The purification of the resulting oily residue was achieved via column chromatography, and the final compound was crystallized from a benzene (B151609)/petroleum ether mixture. nih.gov The synthesis yielded a pure stereoisomer, which was confirmed through various spectroscopic techniques and elemental analysis. nih.gov

The absolute configuration of the molecule was determined as 9S,10S, based on the retention of chirality at the C9 center from the starting material, (S)-tryptophan methyl ester. nih.govresearchgate.net X-ray crystallography revealed that the six-membered ring of the tetrahydro-β-carboline system adopts a half-chair conformation. nih.govresearchgate.net Furthermore, the analysis showed an intermolecular hydrogen bond involving the NH group of the indole ring and an oxygen atom, while the NH group of the six-membered ring is not involved in such bonding. nih.govresearchgate.net

Crystal Data for cis-(9S,10S)-Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₀N₂O₂ |

| Molecular Weight | 272.34 |

| Crystal System | Tetragonal |

| Space Group | P4₂₂ |

| a (Å) | 9.3410 (11) |

| c (Å) | 36.125 (5) |

| Volume (ų) | 3152.1 (7) |

| Z | 8 |

Data sourced from references nih.govresearchgate.net.

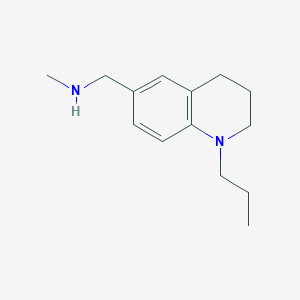

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-3-8-16-9-4-5-13-10-12(11-15-2)6-7-14(13)16/h6-7,10,15H,3-5,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNMWFIWSGPSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of cis-(9S,10S)-Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate

The definitive three-dimensional structure and absolute stereochemistry of cis-(9S,10S)-methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate were established through single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, bond lengths, and angles, offering unequivocal insights into the molecule's conformation and intermolecular interactions.

A suitable single crystal of the title compound, with dimensions of 0.30 × 0.30 × 0.30 mm, was selected for analysis. iucr.org Data collection was performed at a temperature of 298 K using a Bruker–Nonius KappaCCD diffractometer with Mo Kα radiation (λ = 0.71073 Å). iucr.org A total of 10,764 reflections were measured, which were processed to yield 1,778 independent reflections. iucr.org Of these, 1,285 reflections with an intensity greater than two standard deviations (I > 2σ(I)) were used in the final structure refinement. iucr.org No absorption correction was applied during the data processing. iucr.org

The analysis of the diffraction data revealed that the compound crystallizes in the tetragonal system. iucr.org The specific space group was determined to be P 4₃ 2₁ 2. iucr.org This non-centrosymmetric space group is consistent with the chiral nature of the molecule.

Crystal Data

| Parameter | Value |

| Chemical Formula | C₁₆H₂₀N₂O₂ |

| Formula Weight (Mᵣ) | 272.34 |

| Crystal System | Tetragonal |

| Space Group | P 4₃ 2₁ 2 |

| a (Å) | 9.3410 (11) |

| c (Å) | 36.125 (5) |

| V (ų) | 3152.1 (7) |

| Z | 8 |

| Radiation Type | Mo Kα |

| μ (mm⁻¹) | 0.08 |

| Temperature (K) | 298 |

| Crystal Size (mm) | 0.30 × 0.30 × 0.30 |

The crystal structure was solved and refined using established methods. All carbon-bonded hydrogen atoms were placed in calculated positions. The two nitrogen-bonded hydrogen atoms were located from a Fourier map and refined with a restraint. iucr.org The quality of the final refined structure is indicated by the validation metrics. The R-factor for observed reflections, R[F² > 2σ(F²)], was 0.048, and the weighted R-factor, wR(F²), for all data was 0.116. iucr.org The internal R-value (Rᵢₙₜ) was 0.043. iucr.org These low R-factor values signify a good agreement between the experimental diffraction data and the calculated structural model.

Data Collection and Refinement

| Parameter | Value |

| Diffractometer | Bruker–Nonius KappaCCD |

| Measured Reflections | 10764 |

| Independent Reflections | 1778 |

| Reflections with I > 2σ(I) | 1285 |

| Rᵢₙₜ | 0.043 |

| R[F² > 2σ(F²)] | 0.048 |

| wR(F²) | 0.116 |

The X-ray analysis confirms the cis relationship between the propyl group at the C10 position and the carboxylate group at the C9 position. A key structural feature is the conformation of the six-membered piperidine (B6355638) ring within the tetrahydro-β-carboline system. This ring adopts a half-chair conformation. iucr.orgdoaj.org This puckered conformation is a common feature for such heterocyclic systems, minimizing steric strain.

The crystal packing is stabilized by intermolecular hydrogen bonds. Specifically, the NH group of the indole (B1671886) ring acts as a hydrogen bond donor, forming an N—H⋯O interaction with an oxygen atom of a neighboring molecule. iucr.orgdoaj.orgdiva-portal.org Notably, the NH group within the six-membered piperidine ring does not participate in intermolecular hydrogen bonding. iucr.orgdoaj.orgdiva-portal.org This specific hydrogen bonding pattern influences the supramolecular assembly of the molecules in the crystal lattice.

The synthesis of the title compound utilized (S)-tryptophan methyl ester hydrochloride as a chiral precursor. iucr.orgdoaj.orgnih.gov The crystallographic analysis confirmed the absolute configuration as (9S,10S). This assignment was made on the basis that the chirality at the C9 center, derived from the starting material, remains unchanged during the synthetic process. iucr.orgdoaj.orgdiva-portal.orgnih.gov The determination of the absolute structure confirms the stereochemical outcome of the synthesis.

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of complex organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational and electronic spectroscopies provide detailed information on the connectivity, chemical environment, and functional groups within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides precise information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of a tetrahydro-β-carboline derivative, distinct signals are expected for the aromatic protons of the indole ring, the protons on the saturated piperidine ring, the methyl ester group, and the n-propyl group at the C1 position. The aromatic protons typically appear in the downfield region (δ 7.0-7.6 ppm). The proton at C1, being adjacent to a nitrogen atom, would appear as a multiplet. The protons of the piperidine ring (C3 and C4) would show complex splitting patterns in the aliphatic region (δ 2.8-4.0 ppm). The methyl protons of the ester group would present as a sharp singlet around δ 3.7 ppm, while the propyl group would show characteristic triplet and sextet patterns for its CH₃ and CH₂ groups, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing around δ 172 ppm. The aromatic carbons of the indole ring would be found between δ 110-137 ppm. The C1 and C3 carbons of the piperidine ring, being attached to nitrogen, would resonate in the δ 50-60 ppm range. The aliphatic carbons of the propyl group and the C4 of the piperidine ring would appear in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data

| ¹H NMR | Data | ¹³C NMR | Data |

| Assignment | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |

| Aromatic-H | 7.0 - 7.6 (m) | C=O | ~172.5 |

| C1-H | ~4.1 (m) | Aromatic-C | 110.0 - 137.0 |

| C3-H | ~3.8 (dd) | C1 | ~55.0 |

| OCH₃ | ~3.7 (s) | C3 | ~58.0 |

| C4-H₂ | 2.9 - 3.2 (m) | OCH₃ | ~52.5 |

| Propyl-CH₂ | 1.5 - 2.0 (m) | C4 | ~23.0 |

| Propyl-CH₃ | ~0.9 (t) | Propyl-C | 14.0, 20.5, 36.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For a compound with the molecular formula C₁₆H₂₀N₂O₂, the expected exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 2: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₆H₂₀N₂O₂ |

| Calculated Mass [M+H]⁺ | 273.15980 |

| Observed Mass [M+H]⁺ | Value would be experimentally determined |

| Mass Accuracy | Typically < 5 ppm |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For the target compound, characteristic absorption bands would confirm the presence of key functional groups. A broad peak around 3300 cm⁻¹ would indicate the N-H stretch of the indole ring. The C-H stretching vibrations of the aromatic and aliphatic portions would appear just above and below 3000 cm⁻¹, respectively. A strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the C=O (ester) stretching vibration. researchgate.net

Table 3: Representative IR Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Indole) | ~3300 |

| C-H Stretch (Aromatic) | ~3050 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=O Stretch (Ester) | ~1740 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1200-1350 |

Electronic Spectroscopy (e.g., UV-Vis Spectroscopy)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like the indole nucleus. Tetrahydro-β-carbolines typically exhibit characteristic absorption maxima due to the indole chromophore. ut.eersc.org The spectrum is expected to show two main absorption bands, one around 220 nm and another, less intense band, around 270-280 nm, which are characteristic of the π → π* transitions within the indole ring system. researchgate.net

Table 4: Representative UV-Vis Spectroscopy Data

| Transition | λₘₐₓ (nm) |

| π → π | ~220 |

| π → π | ~275 |

Elemental Analysis and Purity Assessment

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) serves as strong evidence of the sample's purity and confirms the empirical formula. researchgate.net

Table 5: Elemental Analysis Data for C₁₆H₂₀N₂O₂

| Element | Theoretical % | Found % |

| Carbon (C) | 70.56 | Value would be experimentally determined |

| Hydrogen (H) | 7.40 | Value would be experimentally determined |

| Nitrogen (N) | 10.29 | Value would be experimentally determined |

Computational Chemistry and Theoretical Studies of Methyl 1 Propyl 1,2,3,4 Tetrahydro β Carboline 3 Carboxylate Systems

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods are powerful tools for investigating the fundamental properties of molecules. These approaches, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular geometries, electronic structures, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results with a manageable computational cost. DFT calculations are widely employed to determine the optimized ground state geometries of molecules. For Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate, DFT methods can be used to predict bond lengths, bond angles, and dihedral angles in the gas phase or in solution.

Experimental data from X-ray crystallography for the cis-(9S,10S) stereoisomer of Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate reveals that the six-membered piperidine (B6355638) ring adopts a half-chair conformation. The indole (B1671886) ring system is planar, and the propyl and methyl carboxylate substituents occupy specific positions relative to the tetrahydro-β-carboline core.

Computational DFT studies on related tetrahydro-β-carboline derivatives often utilize basis sets such as 6-31G* or larger to achieve a good balance between accuracy and computational resources. The choice of the functional (e.g., B3LYP, M06-2X) is also crucial for obtaining reliable geometric parameters. By starting with the crystallographic coordinates, a geometry optimization calculation can be performed to find the minimum energy structure.

Table 1: Representative Theoretical Bond Lengths and Angles for a Tetrahydro-β-carboline Core (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N2 | 1.47 | N2-C1-C9a | 109.5 |

| N2-C3 | 1.46 | C1-N2-C3 | 112.0 |

| C3-C4 | 1.53 | N2-C3-C4 | 110.0 |

| C4-C4a | 1.51 | C3-C4-C4a | 111.5 |

Note: This table is illustrative and based on general data for tetrahydro-β-carboline systems. Actual values for Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate would be obtained from specific DFT calculations.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Computational methods are essential for exploring the potential energy surface of a molecule and identifying its stable conformers. For 1,3-disubstituted tetrahydro-β-carbolines, the relative orientation of the substituents (cis or trans) and the puckering of the piperidine ring give rise to multiple possible conformations.

Techniques such as systematic conformational searches or molecular dynamics simulations followed by geometry optimization of the resulting structures can be employed. These studies can reveal the relative energies of different conformers, such as those with the propyl and carboxylate groups in axial or equatorial positions, and the energetic barriers between them. 2D NMR spectroscopy and X-ray crystallography have been used to confirm the stereochemical relationships of substituents in similar systems, often showing a preference for a 1,3-diaxial conformation in certain cis-isomers.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

DFT calculations can provide detailed information about the energies and spatial distributions of these orbitals. For tetrahydro-β-carboline systems, the HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed over the carboline system and the substituents.

From the HOMO and LUMO energies, various reactivity indices can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ2 / (2η)

These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Indices

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -0.5 |

| HOMO-LUMO Gap | 5.7 |

| Ionization Potential | 6.2 |

| Electron Affinity | 0.5 |

| Electronegativity | 3.35 |

| Chemical Hardness | 2.85 |

Note: These values are illustrative and representative of what might be expected for a tetrahydro-β-carboline derivative.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in a more realistic, solvated environment.

Hydrogen bonds play a critical role in the structure and function of biological molecules and in the interactions of drugs with their targets. The tetrahydro-β-carboline scaffold contains both hydrogen bond donors (the indole NH and the piperidine NH) and acceptors (the carbonyl oxygen of the ester group).

MD simulations can be used to study the dynamics of both intramolecular and intermolecular hydrogen bonds. For instance, simulations can reveal the stability and lifetime of the intermolecular hydrogen bond observed in the crystal structure between the indole N-H group and an oxygen atom of a neighboring molecule. In solution, the interactions with solvent molecules will compete with these intermolecular interactions. The importance of the indole N-H in hydrogen bonding has been highlighted in studies of related indole alkaloids.

The solvent environment can have a profound impact on the structure, conformation, and dynamics of a molecule. MD simulations explicitly including solvent molecules (e.g., water) provide a detailed picture of these effects. The solvent can influence the conformational equilibrium by stabilizing certain conformers through specific hydrogen bonding interactions or through bulk dielectric effects.

By analyzing the trajectories from MD simulations, one can calculate properties such as the radial distribution functions of solvent molecules around specific functional groups of the solute. This provides insight into the solvation shell structure and the nature of solute-solvent interactions. These simulations are crucial for understanding how Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate behaves in a biological environment, which is aqueous in nature.

Mechanistic Studies of β-Carboline Forming Reactions

The synthesis of the tetrahydro-β-carboline scaffold, the core of Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate, is predominantly achieved through the Pictet-Spengler reaction. nih.govnih.gov This reaction involves the cyclization of a β-arylethylamine, such as a tryptophan derivative, with an aldehyde or ketone. nih.gov Computational studies have been instrumental in dissecting the nuanced mechanistic details of this crucial synthetic transformation.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively used to map the potential energy surface of the Pictet-Spengler reaction. acs.orgresearchgate.net These studies have confirmed the generally accepted multi-step mechanism and provided detailed energetic and geometric information about the intermediates and transition states involved. acs.orgharvard.edu

The reaction pathway for the formation of a tetrahydro-β-carboline like Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate from its precursors, L-tryptophan methyl ester and butyraldehyde (B50154), is understood to proceed as follows:

Iminium Ion Formation: The reaction initiates with the condensation of the primary amine of the tryptophan derivative and the aldehyde. nih.gov This process typically involves the formation of a carbinolamine intermediate, followed by dehydration to yield a critical electrophilic iminium ion. nih.gov

Electrophilic Aromatic Substitution: The indole ring of the tryptophan moiety then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in a key ring-closing step (an intramolecular electrophilic aromatic substitution). nih.gov

Rearomatization: The resulting spirocyclic intermediate, often referred to as a pentahydro-β-carbolinium ion, undergoes deprotonation to restore the aromaticity of the indole system, yielding the final tetrahydro-β-carboline product. nih.govharvard.edu

Table 1: Key Steps and Intermediates in the Pictet-Spengler Reaction

| Step | Description | Key Intermediate/State |

|---|---|---|

| 1 | Condensation of amine and aldehyde | Carbinolamine |

| 2 | Dehydration | Iminium Ion |

| 3 | Intramolecular Cyclization | Transition State for C-C bond formation |

The kinetics of the Pictet-Spengler reaction can be significantly influenced by catalysts, and computational chemistry is a key tool for understanding their roles. acs.orgnih.gov Studies have explored various catalytic systems, from simple acid catalysis to complex enzymatic and organocatalytic models.

Acid Catalysis: The reaction is traditionally catalyzed by acids, which facilitate the formation and enhance the electrophilicity of the iminium ion intermediate. nih.govscispace.com Computational models show how protonation lowers the energy barrier for the subsequent nucleophilic attack by the indole ring. scispace.com

Enzyme Catalysis: Enzymes that catalyze this reaction, known as Pictet-Spenglerases (e.g., Strictosidine (B192452) Synthase), demonstrate high efficiency and stereoselectivity. nih.govacs.org Computational investigations using large models of the enzyme's active site have identified key amino acid residues and their specific roles in stabilizing transition states and orienting substrates, thereby explaining the observed high enantioselectivity. acs.orgacs.org For example, residues like glutamic acid can act as proton donors/acceptors at crucial steps. acs.org

Phosphate (B84403) Catalysis: Phosphate ions have been shown to catalyze the Pictet-Spengler reaction, particularly in aqueous media. nih.govacs.org Computational studies propose that phosphate can act as a bifunctional catalyst. It can function as a base to deprotonate the indole nucleus, increasing its nucleophilicity, or as a proton shuttle to facilitate the necessary proton transfers during the reaction sequence. nih.govscispace.com This biomimetic approach is notable for its use of mild reaction conditions. acs.org

Cooperative Catalysis: More complex systems, such as the cooperative action of a chiral thiourea (B124793) and a carboxylic acid, have also been modeled. harvard.edunih.gov These studies reveal that the catalyst system can form a ternary complex with the substrate, stabilizing every intermediate and transition state along the reaction pathway, leading to significant rate acceleration and high enantioselectivity. harvard.edunih.gov

Table 2: Computationally Assessed Roles of Catalysts in the Pictet-Spengler Reaction

| Catalyst Type | Proposed Role(s) | Computational Finding |

|---|---|---|

| Brønsted Acid | Protonation of carbonyl/carbinolamine | Lowers energy barrier for iminium ion formation and cyclization scispace.com |

| Enzymes (Pictet-Spenglerases) | Substrate orientation, transition state stabilization | Identifies key active site residues and explains high stereoselectivity acs.orgacs.org |

| Phosphate Ion | General acid-base catalysis, proton shuttle | Acts as a bifunctional catalyst to facilitate proton transfers nih.govscispace.com |

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models, primarily based on DFT and its time-dependent extension (TD-DFT), are highly effective in predicting the spectroscopic properties of molecules like Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate. rsc.org These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Computational methods can accurately calculate various spectroscopic parameters:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated by modeling the magnetic shielding of each nucleus. nih.gov Comparing these calculated values with experimental data helps in the complete assignment of NMR signals and the determination of relative configurations and predominant conformations in solution. rsc.org

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by determining the energies of electronic transitions between molecular orbitals. rsc.org This helps in understanding the photophysical properties and the nature of the chromophore within the β-carboline structure.

Vibrational Spectroscopy (IR, Raman): The vibrational frequencies and intensities can be computed, which correspond to the peaks in infrared and Raman spectra. This allows for a detailed assignment of vibrational modes to specific molecular motions.

Circular Dichroism (CD): For chiral molecules, computational methods can predict CD spectra, which is crucial for determining the absolute configuration of stereocenters. rsc.org

These theoretical approaches provide a powerful link between the molecular structure and its spectroscopic signature, aiding in the characterization of newly synthesized β-carboline derivatives. nih.gov

Stereochemical Insights from Computational Modeling

The Pictet-Spengler reaction between L-tryptophan methyl ester and an aldehyde like butyraldehyde can generate multiple stereoisomers of Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate, as new stereocenters are formed at the C1 and C3 positions. nih.govresearchgate.net Computational modeling is essential for understanding and predicting the stereochemical outcome of this reaction.

By calculating the energies of the various possible transition states leading to different diastereomers (e.g., cis and trans isomers), researchers can rationalize why one stereoisomer is formed preferentially over another. acs.orgdiva-portal.org The models can account for steric and electronic effects that dictate the facial selectivity of the indole's attack on the iminium ion. For instance, the synthesis of cis-(9S,10S)-Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate implies a specific stereochemical control during the cyclization, where the absolute configuration of the starting tryptophan derivative directs the formation of the new stereocenter. nih.gov

Computational studies have provided key insights into:

Origins of Enantioselectivity: In catalyzed reactions, models can reveal how chiral catalysts create an asymmetric environment that favors the formation of one enantiomer. acs.orgacs.org

Conformational Analysis: The relative stabilities of different conformations of the flexible six-membered ring in the tetrahydro-β-carboline system (e.g., half-chair conformations) can be determined. rsc.orgnih.gov This is crucial for understanding the molecule's three-dimensional structure and its interaction with biological targets.

Rationalization of Stereochemical Inversion: In some enzymatic systems, computational studies have successfully explained why a change in substrate can lead to an inversion of the product's stereochemistry. diva-portal.org

Through detailed analysis of the geometries of intermediates and transition states, computational modeling provides a fundamental understanding of the factors that control the stereochemistry of β-carboline synthesis. nih.govacs.org

Chemical Transformations and Derivatization Strategies for Methyl 1 Propyl 1,2,3,4 Tetrahydro β Carboline 3 Carboxylate

The scaffold of methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate, possessing multiple reactive sites, offers a rich platform for a variety of chemical transformations. These modifications are crucial for developing new derivatives and for structure-activity relationship (SAR) studies. The principal sites for derivatization include the tetrahydro-β-carboline core, the indole (B1671886) nitrogen (N-9) and its associated aromatic ring, the piperidine (B6355638) nitrogen (N-2), the methyl ester at the C-3 position, and the propyl side chain at the C-1 position.

Future Research Directions and Emerging Paradigms in Tetrahydro β Carboline Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmental responsibility has catalyzed significant innovation in the synthesis of complex molecules like tetrahydro-β-carbolines. Future research will increasingly prioritize the development of methodologies that are not only efficient but also sustainable and environmentally benign.

A primary focus is the evolution of the Pictet-Spengler reaction, the most common method for synthesizing the THβC core. rsc.orgwikipedia.org Traditional approaches often require harsh acidic conditions and generate significant waste. rsc.org Green alternatives are emerging, such as the use of recyclable and less toxic catalysts. For instance, 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) (HFIP) has been shown to effectively promote the Pictet-Spengler reaction, acting as both a solvent and a catalyst, with the added benefit of being easily recoverable and reusable. rsc.org

Another promising frontier is the application of electrochemistry in deep eutectic solvents (DESs). acs.org This novel approach utilizes DESs as green solvents, catalysts, and in-situ electrolytes, while electrochemistry can reduce reaction times, eliminate the need for hazardous catalysts, and lower energy consumption. acs.org Microwave-assisted synthesis represents another key area, offering dramatically reduced reaction times—often from hours to minutes—and improved yields, while minimizing solvent usage and by-product formation. researchgate.netresearchgate.net

| Methodology | Key Features | Advantages | References |

|---|---|---|---|

| Conventional Pictet-Spengler | Requires Brønsted or Lewis acid catalysts; often requires heating. | Well-established and versatile. | rsc.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Rapid reaction times (minutes); high yields; reduced side reactions. | researchgate.netresearchgate.net |

| HFIP-Promoted Synthesis | Uses 1,1,1,3,3,3-Hexafluoro-2-propanol as a recyclable solvent and catalyst. | Avoids strong acids; catalyst is reusable; high yields. | rsc.org |

| Electrochemical Synthesis in DES | Employs electrochemistry in deep eutectic solvents (DESs). | Atom-efficient; eliminates hazardous catalysts; uses biodegradable and non-inflammable solvents. | acs.org |

Application of Machine Learning and Artificial Intelligence in β-Carboline Discovery and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry. nih.gov These computational tools can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes, thereby accelerating the discovery and development of new β-carboline derivatives.

| Application Area | AI/ML Function | Potential Impact | References |

|---|---|---|---|

| Reaction Prediction | Predicts reaction outcomes (yield, selectivity) based on reactants and conditions. | Reduces experimental workload and accelerates optimization. | nih.gov |

| Synthesis Planning | Generates novel retrosynthetic pathways for target molecules. | Discovers more efficient and innovative synthetic routes. | nih.gov |

| Catalyst Discovery | Identifies promising new catalyst structures for specific transformations. | Accelerates the development of more active and selective catalysts. | nih.gov |

| Drug Discovery | Screens virtual libraries to predict biological activity and properties. | Prioritizes synthesis of compounds with high therapeutic potential. | nih.gov |

Exploration of Novel Chemical Reactivity Patterns and Selectivity

While the Pictet-Spengler reaction is a powerful tool, future research will continue to explore novel reactivity patterns to access unprecedented THβC structures and to control selectivity with greater precision. A key challenge is controlling the stereochemistry at the newly formed chiral center (C1).

Significant progress has been made in asymmetric Pictet-Spengler reactions using chiral Brønsted acids or chiral auxiliaries to induce high levels of enantioselectivity. wikipedia.org Recent work has also demonstrated that chiral gold(I) complexes can catalyze highly enantioselective Pictet-Spengler reactions with a broad tolerance for different functional groups. acs.org Another strategy involves modifying the reactivity of the intermediates. For example, the formation of an N-acyliminium ion intermediate creates a more powerful electrophile, enabling cyclization with less nucleophilic aromatic systems under milder conditions. wikipedia.org

Beyond modifying existing reactions, researchers are developing entirely new catalytic systems to achieve unique selectivity. For instance, composite catalysts have been used for the selective oxidative dehydrogenation of THβCs, allowing for the controlled synthesis of either β-carbolines or 3,4-dihydro-β-carbolines by simply tuning the reaction solvent and temperature. rsc.org The development of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, represents another efficient strategy for rapidly building molecular complexity from simple THβC precursors. mdpi.com

| Strategy | Description | Key Advantage | References |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts (e.g., Brønsted acids, Gold complexes) to control the formation of one enantiomer over the other. | Access to enantiopure THβCs, crucial for pharmacological applications. | wikipedia.orgacs.org |

| N-Acyliminium Ion Chemistry | Formation of a highly reactive N-acyliminium ion intermediate prior to cyclization. | Allows for reactions with less reactive starting materials under mild conditions. | wikipedia.org |

| Tunable Oxidation Catalysis | Employing catalysts that can be tuned (e.g., by solvent/temperature) to selectively yield different oxidation states of the β-carboline core. | Controlled access to THβCs, dihydro-β-carbolines, or fully aromatic β-carbolines from a single precursor. | rsc.org |

| Tandem/Cascade Reactions | Combining the Pictet-Spengler reaction with other transformations (e.g., Michael addition, cyclization) in a one-pot sequence. | Rapid construction of complex polycyclic architectures. | mdpi.com |

Q & A

Q. How can researchers confirm the structural identity of methyl-(1-propyl-1,2,3) derivatives using spectroscopic methods?

- Methodological Answer: To confirm structural identity, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphonates) with high-resolution mass spectrometry (HRMS). For example, the IUPAC name Propyl methylphosphonochloridoate (CAS RN: 15110-09-5) requires analysis of its phosphorus-chlorine bond via ³¹P NMR (δ ~30–40 ppm) and verification of the propyl chain using ¹H NMR splitting patterns . Cross-reference with databases like PubChem for stereochemical data, especially for chiral analogs (e.g., [(1R)-1-amino-2-methylpropyl]phosphonic acid) .

Q. What experimental strategies are recommended for synthesizing this compound) analogs with high purity?

- Methodological Answer: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. For hydrochlorides like (1-(Methylamino)cyclopropyl)methanol hydrochloride (CAS 1803606-33-8), use controlled stoichiometry of methylamine and cyclopropane derivatives under inert atmospheres. Purify via recrystallization or column chromatography, monitoring purity with thin-layer chromatography (TLC) and HPLC (>90% purity threshold) .

Advanced Research Questions

Q. How can conflicting thermodynamic data for this compound) derivatives be resolved?

- Methodological Answer: Discrepancies in gas-phase thermochemistry (e.g., enthalpy of formation ΔfH°) may arise from computational vs. experimental methods. Use the NIST Chemistry WebBook to validate experimental ΔfH° values against ab initio calculations (e.g., B3LYP/6-311+G(d,p)). For Phenol, 2-(1-methylpropyl), reconcile differences by standardizing measurement conditions (e.g., pressure, calibration) and reporting uncertainties (±5 kJ/mol) .

Q. What analytical approaches are effective for quantifying disulfide analogs (e.g., methyl-γ-propyl disulfide) in complex matrices?

- Methodological Answer: Employ gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for trace detection. Calibrate using internal standards (e.g., deuterated analogs) to account for matrix effects. Note that correlations between di-γ-propyl disulfide and total disulfide concentrations (r = 0.9628) may mask confounding variables; validate via multivariate regression .

Q. How do substituent changes (e.g., methyl to isopropyl) affect the bioactivity of 1,2,3-triazole derivatives?

- Methodological Answer: Design a structure-activity relationship (SAR) study using in vitro assays (e.g., enzyme inhibition). For analogs like 1-(2-substituted phenyl)-1,2,3-triazoles, compare IC₅₀ values against steric/electronic parameters (e.g., Hammett constants). Advanced molecular dynamics (MD) simulations can predict binding affinity changes due to substituent bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.